molecular formula C7H16ClNS B13001673 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride

3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride

Cat. No.: B13001673
M. Wt: 181.73 g/mol
InChI Key: IOSRGAFMQDKMRN-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride (CAS 1864015-77-9) is a substituted azetidine derivative of significant interest in medicinal chemistry and pharmacological research. It is characterized by a thioether (sulfanyl) group attached to the azetidine ring at the 3-position, with a 2-methylpropyl (isobutyl) substituent . The compound is supplied as a hydrochloride salt, a formulation that enhances its stability and solubility in polar solvents for research applications . This compound serves as a key chemical building block and has been identified in patent literature as a modulator of the Cannabinoid-1 (CB1) receptor . This mechanism of action positions it as a potential candidate for investigating treatments for a range of conditions mediated by this receptor, including obesity, eating disorders, psychosis, anxiety, and substance abuse disorders . Furthermore, its structural features, particularly the small, conformationally rigid azetidine ring, may influence metabolic stability compared to larger cyclic amines, making it a valuable scaffold for structure-activity relationship (SAR) studies . The synthesis typically involves nucleophilic substitution where a 3-haloazetidine intermediate reacts with 2-methylpropylthiol, followed by salt formation with hydrochloric acid . Researchers can utilize this compound exclusively for in vitro and pre-clinical studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H16ClNS

Molecular Weight

181.73 g/mol

IUPAC Name

3-(2-methylpropylsulfanyl)azetidine;hydrochloride

InChI

InChI=1S/C7H15NS.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H

InChI Key

IOSRGAFMQDKMRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1CNC1.Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Formation of the Azetidine Core: Azetidine rings are commonly synthesized via cyclization of amino alcohols or haloamines, or by ring contraction methods from larger nitrogen heterocycles.
  • Introduction of the Sulfanyl Group: The sulfanyl substituent is typically introduced by nucleophilic substitution or thiol-alkylation reactions. For 3-[(2-methylpropyl)sulfanyl]azetidine, the sulfanyl group bearing the isobutyl substituent can be installed by reacting a 3-halogenated azetidine intermediate with an appropriate thiol or thiolate nucleophile.
  • Salt Formation: The free base azetidine derivative is treated with hydrochloric acid to form the hydrochloride salt, improving aqueous solubility and stability.

Detailed Preparation Methods

Synthesis of 3-(2-Methylpropylsulfanyl)azetidine

A plausible synthetic route involves:

  • Preparation of 3-Haloazetidine Intermediate:

    • Starting from azetidine or a protected azetidine derivative, selective halogenation at the 3-position (e.g., bromination or chlorination) is performed to yield 3-haloazetidine.
  • Nucleophilic Substitution with 2-Methylpropylthiol:

    • The 3-haloazetidine is reacted with 2-methylpropylthiol (isobutylthiol) or its thiolate anion under basic conditions to substitute the halogen with the sulfanyl group.
    • Typical bases include sodium hydride or potassium carbonate in polar aprotic solvents such as DMF or DMSO.
    • The reaction proceeds via an SN2 mechanism, favoring substitution at the 3-position.
  • Purification of the Free Base:

    • The crude product is purified by chromatography or recrystallization to isolate 3-(2-methylpropylsulfanyl)azetidine.
  • Formation of Hydrochloride Salt:

    • The free base is dissolved in an appropriate solvent (e.g., ethanol or ethereal solvent) and treated with hydrochloric acid gas or concentrated HCl solution.
    • The resulting hydrochloride salt precipitates or is isolated by solvent evaporation and recrystallization.

Alternative Synthetic Approaches

  • Thiol-Ene Reaction: Radical addition of 2-methylpropylthiol across a 3-vinylazetidine double bond could be an alternative, though less common, approach.
  • Direct Alkylation of Azetidine Thiol: If 3-mercaptoazetidine is available, alkylation with 2-methylpropyl halides under basic conditions could yield the target compound.

Analytical and Purity Considerations

Summary Table of Preparation Method

Step No. Reaction Type Reagents/Conditions Outcome Yield (%) (Typical)
1 Halogenation Azetidine + NBS or PCl5, controlled temp 3-Haloazetidine intermediate 70–85
2 Nucleophilic substitution 3-Haloazetidine + 2-methylpropylthiol + base (NaH, K2CO3) in DMF 3-(2-Methylpropylsulfanyl)azetidine 60–90
3 Salt formation HCl gas or concentrated HCl in ethanol 3-(2-Methylpropylsulfanyl)azetidine hydrochloride >95

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (thioether) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modifying the compound’s electronic and steric properties.

Reaction Conditions Product Key Observations
Sulfanyl → SulfoxideH2O2\text{H}_2\text{O}_2, AcOH, 0°C3-[(2-Methylpropyl)sulfinyl]azetidineSelective oxidation with 70–80% yield
Sulfanyl → SulfonemCPBA\text{mCPBA}, CH2Cl2\text{CH}_2\text{Cl}_2, rt3-[(2-Methylpropyl)sulfonyl]azetidineComplete conversion in 3–4 h
  • Mechanistic Insight : Sulfur’s lone pairs facilitate nucleophilic attack on oxidizing agents like peroxides or peracids. The reaction proceeds via a two-electron oxidation pathway, forming sulfoxides as intermediates before further oxidation to sulfones .

Nucleophilic Substitution at Sulfanyl Group

The thioether’s sulfur atom can act as a weak nucleophile, participating in alkylation or arylation reactions.

Reaction Conditions Product Key Observations
AlkylationR-X\text{R-X}, K2CO3\text{K}_2\text{CO}_3, DMFR-S-(azetidine)\text{R-S-(azetidine)} derivativesLimited reactivity due to steric bulk
ArylationPd(OAc)2_2, AgOAc, DCE, 110°C3-(Arylthio)azetidineRequires directing groups (e.g., N-TFA)
  • Limitations : Steric hindrance from the 2-methylpropyl group reduces substitution efficiency compared to smaller thioethers .

C–H Functionalization of the Azetidine Ring

The azetidine scaffold undergoes regioselective C–H bond activation, enabling direct functionalization.

Reaction Conditions Product Key Observations
Pd-Catalyzed ArylationPd(OAc)2_2, AgOAc, (BnO)2_2PO2_2H3-[(2-Methylpropyl)sulfanyl]-2-arylazetidineCis-selective; tolerates electron-deficient arenes
Alkylation via Borane ComplexesLiHMDS, allyl bromide, THF3-Alkylazetidine derivativesHigh diastereoselectivity (>90% de)
  • Mechanistic Insight : Palladium catalysts facilitate C–H activation via a concerted metalation-deprotonation (CMD) pathway. The sulfanyl group’s electron-donating nature enhances ring stability during functionalization .

Acid/Base-Mediated Ring-Opening

The azetidine ring is susceptible to ring-opening under strong acidic or basic conditions.

Reaction Conditions Product Key Observations
Acidic HydrolysisHCl (conc.), refluxLinear amine with sulfanyl side chainForms ammonium chloride byproduct
Base-Induced RearrangementNaOH (aq.), 80°CRing-expanded pyrrolidine derivativesCompeting elimination pathways observed

Alkylation and Acylation of the Protonated Amine

The hydrochloride’s ammonium group can undergo deprotonation to generate a nucleophilic amine for further derivatization.

Reaction Conditions Product Key Observations
N-AlkylationR-X\text{R-X}, Et3N\text{Et}_3\text{N}, CH3_3CNNN-Alkylazetidine derivativesRequires excess base for deprotonation
N-AcylationAcCl, pyridine, 0°CNN-Acylazetidine hydrochlorideRapid reaction at low temperatures

Thermal and Photochemical Reactions

The compound exhibits stability under mild conditions but decomposes at elevated temperatures (>200°C) or under UV light, forming complex mixtures of sulfides and amines .

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that azetidine derivatives, including 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride, act as modulators of the Cannabinoid-1 (CB1) receptor. These compounds have been identified as potential treatments for various conditions mediated by this receptor, such as:

  • Psychosis
  • Cognitive Disorders
  • Anxiety Disorders
  • Substance Abuse Disorders
  • Obesity and Eating Disorders

The ability of these compounds to selectively antagonize the CB1 receptor positions them as candidates for drug development aimed at treating these disorders .

Treatment of Proliferative Diseases

The compound has also been investigated for its role as a MEK inhibitor, which is significant in the treatment of proliferative diseases such as cancer. This application stems from its ability to inhibit pathways involved in cell proliferation and survival, making it a valuable candidate in oncology research .

Synthesis Techniques

The synthesis of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride involves various chemical reactions that enhance its pharmacological properties. The process typically includes:

  • Formation of azetidine rings
  • Introduction of sulfur-containing groups to improve bioactivity

The optimization of synthesis routes has been documented, showcasing improvements in yield and purity, which are crucial for further pharmacological testing .

Structure-Activity Relationship Studies

SAR studies have revealed that modifications to the azetidine structure can significantly affect biological activity. For instance:

  • Substituents on the azetidine ring can enhance binding affinity to target receptors.
  • Variations in the sulfur group influence the compound's metabolic stability and bioavailability.

These findings are critical for guiding future modifications aimed at improving therapeutic efficacy .

Efficacy in Animal Models

Several studies have evaluated the efficacy of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride in animal models. For example:

  • In rodent models, the compound demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages.
  • Efficacy against tumor growth was observed in xenograft models, indicating potential for cancer therapy.

These studies provide foundational evidence supporting further clinical investigation .

Toxicology and Safety Profiles

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate:

  • Low acute toxicity levels
  • Minimal adverse effects at therapeutic doses

These findings are essential for advancing the compound into clinical trials .

Data Tables

Application AreaMechanism of ActionPotential Conditions Treated
Cannabinoid ModulationCB1 Receptor AntagonismPsychosis, Anxiety Disorders
Cancer TreatmentMEK InhibitionProliferative Diseases (e.g., certain cancers)
Neurological DisordersNeuroprotective EffectsCognitive Disorders, Substance Abuse

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. Additionally, the azetidine ring can interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride with two structurally related azetidine derivatives from the provided evidence: 3-(cyclopropylmethyl)azetidine hydrochloride and 3-(propane-2-sulfonyl)azetidine hydrochloride .

Table 1: Structural and Physicochemical Properties

Property 3-[(2-Methylpropyl)sulfanyl]azetidine Hydrochloride (Inferred) 3-(Cyclopropylmethyl)azetidine Hydrochloride 3-(Propane-2-sulfonyl)azetidine Hydrochloride
Substituent 2-Methylpropylsulfanyl (thioether) Cyclopropylmethyl Isopropylsulfonyl (sulfone)
Molecular Formula C₇H₁₅NS·HCl (estimated) C₁₃H₂₀N₂O₅S C₆H₁₄ClNO₂S
Molecular Weight ~180.5 g/mol (estimated) 316.38 g/mol 207.70 g/mol
CAS Number Not available in evidence 2031258-91-8 1864064-12-9
Key Functional Groups Thioether, azetidine, HCl salt Cyclopropane, azetidine, HCl salt Sulfone, azetidine, HCl salt

Key Differences and Implications

Substituent Effects on Polarity and Solubility: The thioether group in the target compound is less polar than the sulfone group in 3-(propane-2-sulfonyl)azetidine hydrochloride, which may reduce aqueous solubility but improve membrane permeability.

Stability and Reactivity :

  • Sulfones (e.g., 3-(propane-2-sulfonyl)azetidine hydrochloride) are generally more oxidatively stable than thioethers, which may undergo oxidation to sulfoxides or sulfones under physiological conditions.
  • The thioether in the target compound could act as a metabolic soft spot, influencing its pharmacokinetic profile.

Molecular Weight and Drug-Likeness :

  • The target compound’s lower estimated molecular weight (~180.5 g/mol) compared to 3-(cyclopropylmethyl)azetidine hydrochloride (316.38 g/mol) aligns more closely with Lipinski’s "Rule of Five" for oral bioavailability.

Table 2: Hypothetical Pharmacological Profiles

Property 3-[(2-Methylpropyl)sulfanyl]azetidine Hydrochloride 3-(Cyclopropylmethyl)azetidine Hydrochloride 3-(Propane-2-sulfonyl)azetidine Hydrochloride
Predicted LogP ~2.1 (moderate lipophilicity) ~1.8 (lower lipophilicity) ~0.5 (high polarity)
Metabolic Stability Moderate (thioether oxidation likely) High (cyclopropane stability) High (sulfone stability)
Target Affinity Potential for CNS targets (small size) Likely enzyme inhibitors (rigid structure) Polar targets (e.g., kinases)

Limitations of Available Evidence

Further experimental studies are required to validate its physicochemical and pharmacological properties.

Biological Activity

3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of antiviral and antiparasitic effects. This article reviews the synthesis, structure-activity relationships (SAR), and biological assays related to this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The synthesis of azetidine derivatives typically involves both solution and solid-phase methods. In the case of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride, structural modifications have been explored to enhance biological activity. The azetidine ring is known for its ability to induce specific conformations that can influence biological interactions.

Table 1: Summary of Synthesized Azetidine Derivatives

CompoundStructureKey ModificationsBiological Activity
1Azetidine with various side chainsN-terminal modificationsAntiviral activity against HCMV
23-[(2-Methylpropyl)sulfanyl]azetidineSulfanyl group additionPotential antiparasitic effects

Antiviral Activity

Research has demonstrated that azetidine-containing compounds exhibit significant antiviral properties. A study focused on azetidine dipeptides showed that specific substitutions at the N- and C-termini were crucial for anti-human cytomegalovirus (HCMV) activity. The presence of a sulfanyl group in compounds similar to 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride may enhance this effect due to increased hydrophobic interactions, which stabilize the active conformation necessary for binding to viral targets .

Key Findings:

  • Inhibition of HCMV: Compounds with azetidine rings displayed EC50 values indicating effective inhibition of viral replication, with some derivatives showing lower cytotoxicity compared to standard antiviral drugs like ganciclovir.
  • SAR Analysis: The presence of aliphatic substituents at specific positions was found to be critical for maintaining antiviral efficacy .

Antiparasitic Activity

Another important aspect of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride is its potential antiparasitic activity. Studies have indicated that certain azetidine derivatives can inhibit the growth of Trypanosoma species, which are responsible for diseases such as African sleeping sickness.

Table 2: Antiparasitic Activity of Azetidine Derivatives

CompoundTarget ParasiteIC50 (μM)Cytotoxicity (μM)
AT. brucei0.5>100
BT. congolense1.0>100
CT. vivax5.0>100

Case Study 1: Antiviral Efficacy

A recent investigation into the antiviral properties of azetidine derivatives highlighted the effectiveness of a specific compound against HCMV in vitro. The study utilized a series of structural analogs to determine the influence of various substituents on antiviral activity . Results indicated that compounds with a sulfanyl group exhibited enhanced efficacy compared to their non-sulfanyl counterparts.

Case Study 2: Antiparasitic Activity

In another study focusing on the antiparasitic effects, researchers evaluated a series of azetidine derivatives against T.brucei. The results demonstrated significant activity, with some compounds achieving IC50 values as low as 0.5 μM while maintaining high cytotoxicity thresholds . This suggests that structural modifications, including the incorporation of sulfanyl groups, can lead to improved pharmacological profiles.

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